molecular formula C16H16N2O2S B13868873 ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate

ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate

Cat. No.: B13868873
M. Wt: 300.4 g/mol
InChI Key: QNFROXGKCMAQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiophene carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for the synthesis of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The indole and thiophene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is unique due to its combined indole and thiophene structures, which provide a broader range of biological activities compared to compounds with only one of these moieties. This dual structure allows for more versatile interactions with biological targets, enhancing its potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C16H16N2O2S/c1-2-20-16(19)15-6-5-14(21-15)13-8-11-7-10(9-17)3-4-12(11)18-13/h3-8,18H,2,9,17H2,1H3

InChI Key

QNFROXGKCMAQIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC3=C(N2)C=CC(=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.